molecular formula C15H13N5O B7692311 2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7692311
M. Wt: 279.30 g/mol
InChI Key: AVDJYPNDUJBCED-YVLHZVERSA-N
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Description

2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases such as tuberculosis .

Preparation Methods

The synthesis of 2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), resulting in good yields of the desired product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo halogenation reactions with bromine and iodine, resulting in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. In the context of tuberculosis treatment, it is believed to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and disrupting critical metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit bacterial growth makes it a promising candidate for further research.

Comparison with Similar Compounds

2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be compared to other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which also exhibit anti-tuberculosis activity . the unique structural features of this compound, such as the presence of the pyridin-4-ylmethylideneamino group, contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-14(20-9-3-2-4-13(20)18-11)15(21)19-17-10-12-5-7-16-8-6-12/h2-10H,1H3,(H,19,21)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDJYPNDUJBCED-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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